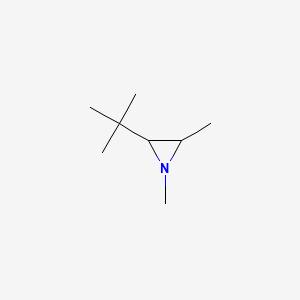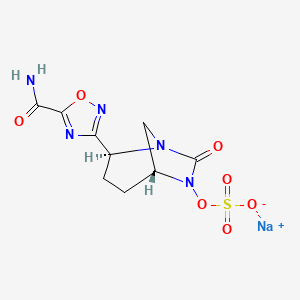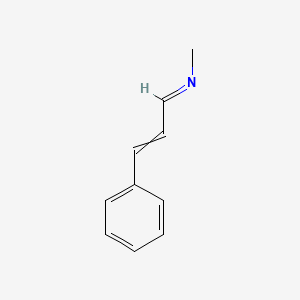
Dichloro(4-chlorobutyl)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(4-chlorobutyl)methylsilane is an organosilicon compound with the molecular formula C₅H₁₁Cl₃Si. It is a colorless to straw-colored liquid that is primarily used as an intermediate in the synthesis of various silicon-containing compounds. This compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it valuable in organic synthesis and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dichloro(4-chlorobutyl)methylsilane can be synthesized through the reaction of methyltrichlorosilane with 1,4-dichlorobutane. The reaction typically occurs in the presence of a catalyst such as aluminum chloride at elevated temperatures. The general reaction scheme is as follows:
CH3SiCl3+ClCH2CH2CH2CH2Cl→CH3SiCl2(CH2CH2CH2CH2Cl)+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is distilled to achieve high purity. The process is optimized to minimize by-products and maximize yield .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid. This reaction is highly exothermic and requires careful control.
Reduction: It can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Aluminum chloride, zinc chloride.
Solvents: Anhydrous solvents such as toluene or dichloromethane.
Major Products:
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Dichloro(4-chlorobutyl)methylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Material Science: Employed in the production of silicon-based polymers and resins.
Pharmaceuticals: Acts as an intermediate in the synthesis of silicon-containing drugs.
Agriculture: Used in the synthesis of agrochemicals and pesticides
Mecanismo De Acción
The reactivity of dichloro(4-chlorobutyl)methylsilane is primarily due to the presence of silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to substitution reactions. The compound can also undergo hydrolysis, where water molecules attack the silicon atom, resulting in the formation of silanols and hydrochloric acid. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparación Con Compuestos Similares
- Chloromethyldichloromethylsilane
- Dichloromethylsilane
- Chloromethylmethyldichlorosilane
Comparison: Dichloro(4-chlorobutyl)methylsilane is unique due to the presence of a longer carbon chain (4-chlorobutyl group) attached to the silicon atom. This longer chain provides different reactivity and physical properties compared to similar compounds with shorter chains or different substituents. For example, chloromethyldichloromethylsilane has a shorter carbon chain, which affects its boiling point and reactivity .
Propiedades
Número CAS |
1591-21-5 |
|---|---|
Fórmula molecular |
C5H11Cl3Si |
Peso molecular |
205.6 g/mol |
Nombre IUPAC |
dichloro-(4-chlorobutyl)-methylsilane |
InChI |
InChI=1S/C5H11Cl3Si/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 |
Clave InChI |
GBSIYTILHVLXDE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CCCCCl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)
![(1S,2S,3R,11R,14S)-2-hydroxy-14-(hydroxymethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B14753114.png)

![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)

![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)




![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
